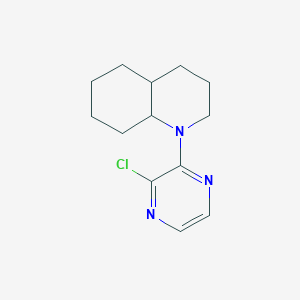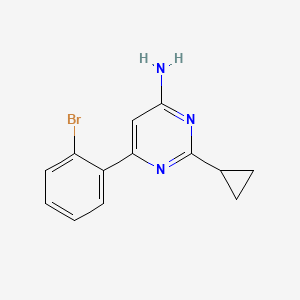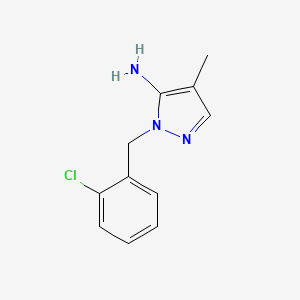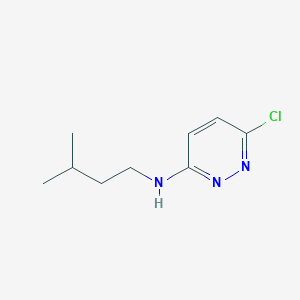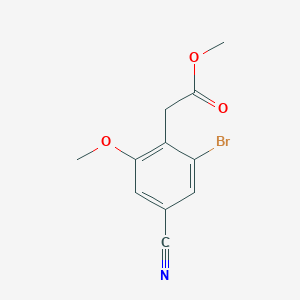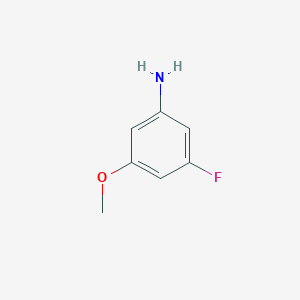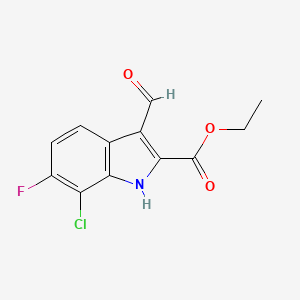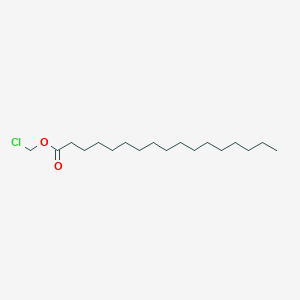
Chlormethylheptadecanoat
Übersicht
Beschreibung
Chloromethyl heptadecanoate is an organic compound with the molecular formula C18H35ClO2 . It is a chlorinated fatty acid ester, which means it is derived from heptadecanoic acid (a long-chain fatty acid) and contains a chlorine atom in its structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chloromethyl heptadecanoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of lipid metabolism and the role of fatty acids in biological systems.
Medicine: Chloromethyl heptadecanoate is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethyl heptadecanoate can be synthesized through the esterification reaction of heptadecanoic acid with chloromethyl alcohol (chloromethyl methanol) in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of chloromethyl heptadecanoate involves large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethyl heptadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chloromethyl heptadecanoate can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction of chloromethyl heptadecanoate can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed:
Oxidation: The oxidation of chloromethyl heptadecanoate can lead to the formation of chloromethyl heptadecanoic acid.
Reduction: Reduction reactions can produce heptadecanol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various ester derivatives or amides.
Wirkmechanismus
The mechanism by which chloromethyl heptadecanoate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in lipid metabolism, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Chloromethyl hexadecanoate
Chloromethyl octadecanoate
Chloromethyl nonadecanoate
Eigenschaften
IUPAC Name |
chloromethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBONNSOIANMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


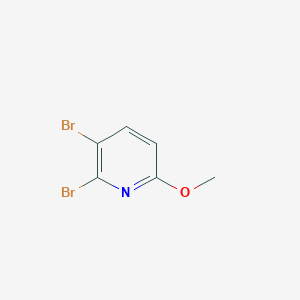
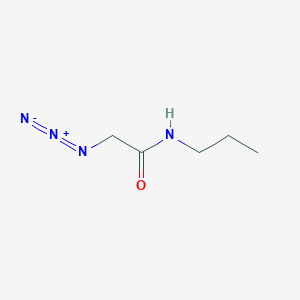
![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)
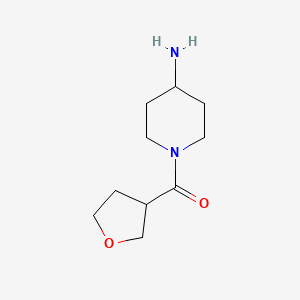
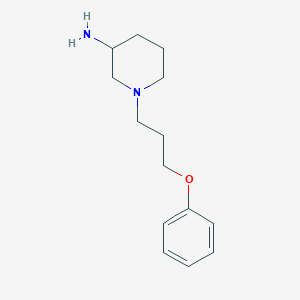
![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)
